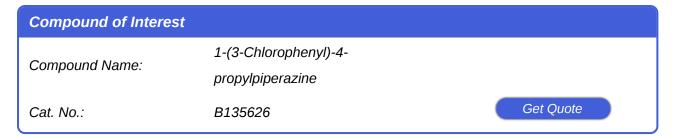




Application Notes and Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine

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These application notes provide detailed protocols for the preparation of stock solutions of **1-(3-Chlorophenyl)-4-propylpiperazine**, a substituted piperazine derivative, for use in scientific research. The information is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Data

1-(3-Chlorophenyl)-4-propylpiperazine is a 4-substituted chlorophenylpiperazine.[1] The following table summarizes its key chemical properties.

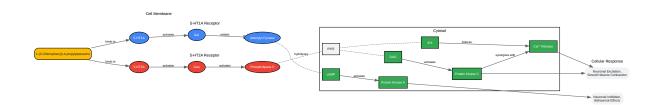


Property	Value	Source
IUPAC Name	1-(3-chlorophenyl)-4- propylpiperazine	PubChem[2]
Synonyms	CHEMBL27192, DTXSID20566113	PubChem[2]
CAS Number	144146-59-8	PubChem[2]
Molecular Formula	C13H19CIN2	PubChem[2]
Molecular Weight	238.75 g/mol	PubChem[2]
Appearance	White to off-white solid (presumed based on similar compounds)	N/A
Solubility	No specific data available. Similar compounds are soluble in Dimethyl Sulfoxide (DMSO) and warm Methanol. General phenylpiperazine derivatives are soluble in organic solvents like ethanol and DMSO.	Inferred from related compounds
Storage	Store in a cool, dry, and well- ventilated area away from light.	General recommendation for chemical compounds

Biological Activity and Signaling Pathway

1-(3-Chlorophenyl)-4-propylpiperazine exhibits affinity for serotonin 5-HT1A and 5-HT2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes, including mood, cognition, and smooth muscle contraction. Upon ligand binding, these receptors activate intracellular signaling cascades. The diagram below illustrates a simplified representation of the signaling pathways associated with 5-HT1A and 5-HT2A receptors.





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Caption: Simplified signaling pathways of 5-HT1A and 5-HT2A receptors.

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a general procedure for preparing a stock solution of **1-(3-Chlorophenyl)-4-propylpiperazine**. The optimal solvent and concentration may need to be determined empirically for your specific application.

3.1. Materials

- 1-(3-Chlorophenyl)-4-propylpiperazine (solid)
- Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials



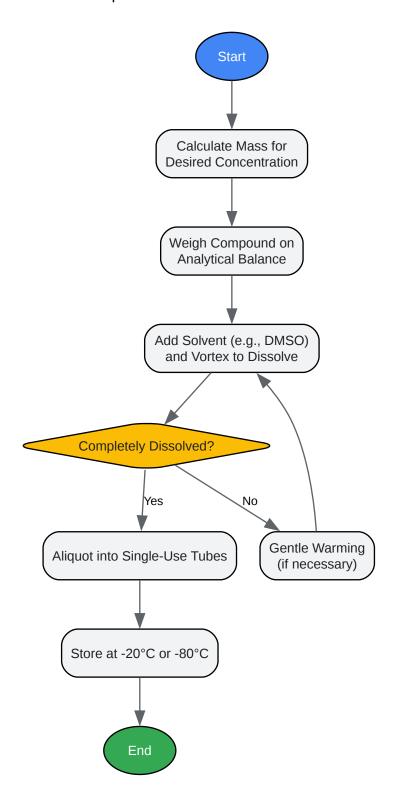
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile filter tips

3.2. Procedure

- Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:
 - Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L * 0.001 L * 238.75 g/mol * 1000 mg/g = 2.3875 mg
- Weigh the compound: Carefully weigh out approximately 2.39 mg of 1-(3-Chlorophenyl)-4-propylpiperazine using an analytical balance. For accuracy, it is recommended to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 4.19 mL for 10 mM).
- Dissolution:
 - Add the weighed compound to a sterile microcentrifuge tube or vial.
 - Add the calculated volume of DMSO to the tube.
 - Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it
 is recommended to use the solution within one month. For storage at -80°C, the solution
 may be stable for up to six months.



3.3. Workflow for Stock Solution Preparation



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Caption: Workflow for preparing a stock solution.



Disclaimer: This information is for research use only. Please consult the relevant Safety Data Sheet (SDS) before handling the chemical. The provided protocols are general recommendations and may require optimization for specific experimental needs.

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References

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